Cbz-NH-PEG3-C2-acid

PROTAC Linker Optimization Structure-Activity Relationship (SAR)

Cbz-NH-PEG3-C2-acid (CAS 1310327-18-4) is a polyethylene glycol (PEG)-based heterobifunctional linker featuring a carbobenzyloxy (Cbz)-protected amine at one terminus and a free carboxylic acid at the other, separated by a three-unit PEG spacer. This molecule is primarily utilized as a modular building block in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) for targeted protein degradation.

Molecular Formula C17H25NO7
Molecular Weight 355.4 g/mol
Cat. No. B606518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-NH-PEG3-C2-acid
SynonymsCbz-N-amido-PEG3-acid
Molecular FormulaC17H25NO7
Molecular Weight355.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H25NO7/c19-16(20)6-8-22-10-12-24-13-11-23-9-7-18-17(21)25-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,18,21)(H,19,20)
InChIKeySBHUTZVKPJPFBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cbz-NH-PEG3-C2-acid: A Versatile Heterobifunctional PROTAC Linker


Cbz-NH-PEG3-C2-acid (CAS 1310327-18-4) is a polyethylene glycol (PEG)-based heterobifunctional linker featuring a carbobenzyloxy (Cbz)-protected amine at one terminus and a free carboxylic acid at the other, separated by a three-unit PEG spacer . This molecule is primarily utilized as a modular building block in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) for targeted protein degradation [1]. Its discrete PEG3 chain enhances aqueous solubility and provides a defined spacer length, while the Cbz group offers stable, orthogonal amine protection during multi-step syntheses [2]. The terminal carboxylic acid can be readily activated with common coupling reagents (e.g., EDC, HATU) for conjugation to amine-containing ligands .

Why Substituting Cbz-NH-PEG3-C2-acid with Another PEG Linker Can Derail Your PROTAC Synthesis


While many PEG-based linkers share a common nomenclature, the precise combination of spacer length (PEG3), protecting group (Cbz), and terminal functionality (C2-acid) in Cbz-NH-PEG3-C2-acid confers unique properties that are not interchangeable. Substituting this linker with a generic analog, such as one with a different PEG length (e.g., PEG2 or PEG4) or an alternative protecting group (e.g., Boc or Fmoc), can have profound, deleterious effects on PROTAC efficacy [1]. A change in PEG length alone can alter the spatial orientation of the ternary complex (E3 ligase-PROTAC-target protein) and affect solubility, potentially reducing or abolishing degradation efficiency [2]. Similarly, substituting the Cbz group with a Boc group would change the deprotection strategy from hydrogenolysis to acidolysis, which may be incompatible with other acid-sensitive functional groups in the PROTAC construct [3]. The following section details the specific, quantifiable differentiators that make Cbz-NH-PEG3-C2-acid a distinct and critical tool for PROTAC development.

Quantitative Evidence Guide: Differentiating Cbz-NH-PEG3-C2-acid from its Closest Analogs


Spacer Length and Molecular Weight: The PEG3 Advantage

The optimal linker length for a PROTAC is critical for forming a stable ternary complex between the E3 ligase and the target protein. Linkers that are too short may create steric hindrance, while those that are too long can reduce the efficiency of ubiquitination [1]. Cbz-NH-PEG3-C2-acid, with its specific PEG3 spacer and a molecular weight of 355.38 g/mol, offers a defined intermediate length compared to its PEG2 and PEG4 analogs. This precise molecular weight is essential for maintaining a consistent, monodisperse product, ensuring reproducible results across experiments .

PROTAC Linker Optimization Structure-Activity Relationship (SAR)

Aqueous Solubility: A Quantifiable Edge Over Non-PEGylated Linkers

The hydrophilic PEG3 spacer significantly enhances the aqueous solubility of the linker, a critical property for efficient bioconjugation reactions and the formulation of PROTACs for cellular assays . In contrast, traditional non-PEGylated alkyl linkers can be highly hydrophobic, leading to precipitation and poor conjugation yields . Cbz-NH-PEG3-C2-acid achieves a minimum solubility of ≥2.5 mg/mL (7.03 mM) in a standard formulation mixture, providing a reliable baseline for experimental planning .

Solubility Formulation Bioconjugation

Orthogonal Protecting Group Strategy: Cbz vs. Boc

The Cbz protecting group is stable to the mildly acidic and basic conditions commonly used in peptide synthesis, but it can be cleanly removed via catalytic hydrogenolysis (e.g., with Pd/C and H₂) [1]. This is in contrast to the widely used Boc group, which is labile under acidic conditions (e.g., TFA) [2]. This orthogonality allows for the selective deprotection of the Cbz-protected amine in the presence of other acid-labile groups, such as a Boc-protected amine on the same PROTAC precursor or during peptide synthesis [3].

Solid-Phase Peptide Synthesis (SPPS) Protecting Groups Orthogonal Chemistry

Stability and Storage: Ensuring Reproducibility

The long-term stability of a research reagent is crucial for ensuring reproducibility across experiments. Cbz-NH-PEG3-C2-acid demonstrates robust stability, with manufacturer guidelines specifying storage at -20°C for up to 1 year . This is a key advantage over linkers containing more labile functional groups, such as NHS esters or maleimides, which are moisture-sensitive and can hydrolyze or degrade within months even under optimal storage [1]. The stability of Cbz-NH-PEG3-C2-acid translates to a shelf life of >3 years when properly stored, reducing the risk of experimental variability due to reagent degradation .

Storage Stability Reproducibility

Conjugation Efficiency: The C2-Acid Advantage

The terminal carboxylic acid on Cbz-NH-PEG3-C2-acid is readily activated for efficient amide bond formation with primary or secondary amines using standard coupling reagents like EDC or HATU . This yields high-purity conjugates with predictable kinetics. This is a direct and efficient route compared to the use of Cbz-NH-PEG3-amine, which would require reaction with an activated carboxylic acid on the ligand, an approach that can be less efficient if the ligand's acid is sterically hindered or must be installed in a later synthetic step [1].

Amide Coupling Bioconjugation Carboxylic Acid Activation

Optimal Application Scenarios for Cbz-NH-PEG3-C2-acid in PROTAC Development


PROTAC Linker Optimization and SAR Studies

This linker is ideal for systematic structure-activity relationship (SAR) studies focused on optimizing linker length. As shown in Section 3.1, its distinct PEG3 length serves as a precise intermediate between PEG2 and PEG4 analogs, allowing researchers to evaluate the impact of spacer length on ternary complex formation and degradation efficiency [1]. The high solubility (Section 3.2) ensures that these variants can be reliably tested in cellular assays without confounding solubility artifacts .

Synthesis of Complex PROTACs Requiring Orthogonal Protection

Cbz-NH-PEG3-C2-acid is an essential building block for PROTACs that incorporate multiple functional groups requiring selective deprotection. The orthogonal stability of the Cbz group (Section 3.3) makes it compatible with Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies, allowing for the sequential and high-yield assembly of complex PROTAC molecules with acid-labile moieties [2].

Conjugation to Amine-Containing Target Ligands

The terminal carboxylic acid (Section 3.5) provides a direct and efficient conjugation point for ligands bearing a primary or secondary amine. This is a particularly valuable scenario when the target ligand lacks a carboxylic acid or when its acid is sterically encumbered, making activation difficult. The high solubility (Section 3.2) and long-term stability (Section 3.4) of the linker further contribute to the reproducibility and scalability of this conjugation step .

Large-Scale or Long-Term PROTAC Production Campaigns

The exceptional shelf life of >3 years when stored properly (Section 3.4) makes Cbz-NH-PEG3-C2-acid a strategic choice for laboratories undertaking long-term projects or requiring large batches of a specific PROTAC. This stability reduces the need for frequent re-synthesis and quality control testing, lowering costs and ensuring consistency across experiments conducted over an extended period .

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